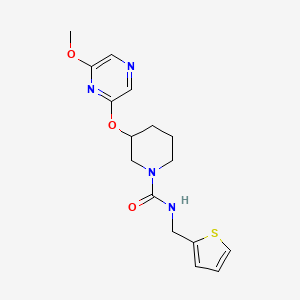

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(6-methoxypyrazin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-22-14-9-17-10-15(19-14)23-12-4-2-6-20(11-12)16(21)18-8-13-5-3-7-24-13/h3,5,7,9-10,12H,2,4,6,8,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRGUVTZJACRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a methoxypyrazine derivative reacts with the piperidine intermediate.

Incorporation of the Thiophene Group: The thiophene group is attached through a coupling reaction, often using a thiophene derivative and a suitable coupling agent like palladium catalysts.

Formation of the Carboxamide Group: The final step involves the formation

Biological Activity

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of 3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions involving suitable amines and dihaloalkanes under basic conditions.

- Introduction of the Methoxypyrazine Moiety : Nucleophilic substitution where a methoxypyrazine derivative reacts with a halogenated intermediate.

- Attachment of the Thiophene Group : This can be achieved through coupling reactions, such as Suzuki or Stille coupling.

- Formation of the Carboxamide : Reaction of an amine with acyl chloride or anhydride to introduce the carboxamide group.

Antifungal Activity

Recent studies have indicated that piperidine derivatives exhibit antifungal properties, particularly against resistant strains like Candida auris. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL, indicating significant antifungal activity . The mechanism involves disruption of the fungal plasma membrane and induction of apoptosis in fungal cells.

Antitumor Activity

Research has shown that piperidine derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines. For example, derivatives similar to 3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide have been linked to significant reductions in cell viability through mechanisms involving mitochondrial dysfunction and activation of caspases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- Receptor Binding : It can interact with receptors, modulating various biological pathways.

The specific pathways affected depend on the biological context and the presence of other cellular factors.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of related compounds:

- Study on C. auris : A study demonstrated that piperidine derivatives could effectively inhibit C. auris growth, showing potential as novel antifungal agents .

- Antitumor Effects : In vitro studies have shown that these compounds can significantly reduce tumor cell proliferation in various cancer models, suggesting their potential use in cancer therapy .

Data Table

| Biological Activity | MIC (μg/mL) | MFC (μg/mL) | Mechanism |

|---|---|---|---|

| Antifungal (e.g., C. auris) | 0.24 - 0.97 | 0.97 - 3.9 | Plasma membrane disruption |

| Antitumor (various cell lines) | Varies | Varies | Apoptosis induction |

Comparison with Similar Compounds

(S)-N-(1-Amino-3-(2,4-Dichlorophenyl)propan-2-yl)-5-(2-(Methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (Compound 1)

- Key Features : Thiophene-carboxamide core, pyrimidine substituent, dichlorophenyl group.

- Comparison: Unlike the target compound, Compound 1 incorporates a pyrimidine ring with a methylamino group and a dichlorophenyl side chain. The absence of a methoxypyrazine moiety may limit interactions with pyrazine-specific targets .

N-(4-Carbamimidoylbenzyl)-2-(5-Chloro-3-(Cyclobutylamino)-2-Oxo-6-(Thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (Compound 3)

- Key Features: Pyrazinone scaffold, thiophen-3-yl substituent, carbamimidoylbenzyl group.

- Comparison: Compound 3 shares a pyrazine-derived core but differs in substituents: a thiophen-3-yl group (vs. thiophen-2-yl in the target) and a carbamimidoylbenzyl side chain. The pyrazinone structure may confer distinct electronic properties, influencing binding to oxidative stress-related targets .

N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]benzylidene)piperidine-1-carboxamide

- Molecular Formula : C₂₃H₂₀F₃N₅O₂

- Molecular Weight : 455.44 g/mol

- Key Features : Piperidine-carboxamide core, trifluoromethylpyridine substituent, benzylidene linker.

- Comparison : This compound shares the piperidine-carboxamide backbone but replaces the methoxypyrazine and thiophen-2-ylmethyl groups with a trifluoromethylpyridine and benzylidene moiety. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which could improve target selectivity but alter pharmacokinetics .

Comparative Data Table

Research Implications

- Structural-Activity Relationships (SAR) : The methoxypyrazine group in the target compound may enhance hydrogen bonding with target proteins compared to pyrimidine or pyridazine derivatives. The thiophen-2-ylmethyl group offers moderate lipophilicity, balancing solubility and membrane penetration.

- Pharmacokinetic Considerations : Compounds with trifluoromethyl groups (e.g., ) exhibit improved metabolic stability but may face challenges in solubility. The absence of halogenated groups in the target compound could reduce off-target toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.